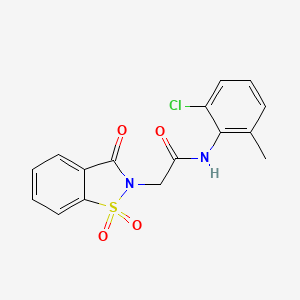

N-(2-chloro-6-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Description

N-(2-chloro-6-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a benzothiazole-derived acetamide characterized by a 2-chloro-6-methylphenyl substituent on the acetamide nitrogen and a 1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl moiety at the α-position. Structural determination of such compounds often relies on X-ray crystallography and spectroscopic methods, as exemplified in studies involving SHELX software for refinement .

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c1-10-5-4-7-12(17)15(10)18-14(20)9-19-16(21)11-6-2-3-8-13(11)24(19,22)23/h2-8H,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOKIEMQMZCTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-6-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities based on recent studies.

- Common Name : this compound

- CAS Number : 1260907-20-7

- Molecular Formula : C₁₆H₁₃ClN₂O₄S

- Molecular Weight : 364.8 g/mol

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and subsequent modifications to introduce the chloro and acetamide groups. Recent methodologies have focused on optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that benzothiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. For example:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- HCT116 (colon cancer) : Similar results were observed with notable cell death rates in treated cultures .

The presence of the benzothiazole ring is crucial for its interaction with biological targets, enhancing its anticancer efficacy.

Anti-inflammatory Properties

Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. In animal models, these compounds reduced inflammation markers significantly compared to controls. This suggests a potential therapeutic application in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a comparative study, various benzothiazole derivatives were screened for antimicrobial activity. The compound this compound was found to be among the most potent against Gram-positive bacteria.

Study 2: Cytotoxicity Against Cancer Cell Lines

A detailed analysis of cytotoxic effects was conducted using the MTT assay on multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 μM against MCF-7 cells and 30 μM against HCT116 cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-chloro-6-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibit antimicrobial properties. The benzothiazole moiety is known for its bioactivity against various bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer proliferation. Studies have shown that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar compounds have been investigated for their ability to disrupt cellular signaling pathways critical for cancer cell survival .

Enzyme Inhibition

This compound may function as an enzyme inhibitor. Its structural characteristics are conducive to binding with specific enzymes involved in metabolic processes or disease pathways. This property could be harnessed for therapeutic interventions in metabolic disorders or diseases characterized by enzyme dysregulation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of benzothiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those closely related to this compound demonstrated significant inhibition zones, indicating strong antibacterial properties .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, researchers evaluated the anticancer efficacy of benzothiazole derivatives on various cancer cell lines. The findings revealed that compounds with structural similarities to this compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly influences physicochemical properties and biological activity. Key analogs include:

Modifications to the Benzothiazolyl Core

Variations in the benzothiazole ring alter electronic properties and binding interactions:

Comparison with Non-Benzothiazole Acetamides

- Coumarin-Linked Acetamides : Derivatives like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () replace the benzothiazolyl group with coumarin, shifting applications toward photodynamic therapy.

- Pharmaceutical Acetamides : Goxalapladib () and ACD () feature complex heterocycles, highlighting the acetamide group’s adaptability in drug discovery for conditions like atherosclerosis.

Agrochemical Potential

The chloro-methylphenyl analog shares structural motifs with dimethachlor and metazachlor, pre-emergent herbicides targeting weed control . Its benzothiazolyl group may enhance soil persistence compared to simpler chloroacetamides.

Pharmaceutical Relevance

The hydroxyphenyl variant () and trifluoromethyl derivatives () are candidates for kinase inhibition or anti-inflammatory agents, leveraging the acetamide’s ability to act as a hydrogen-bond acceptor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.